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[Methyl-d3]metanicotine

Cat. No.: B1144807
CAS No.: 220088-40-4
M. Wt: 165.25
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Description

Contextualizing Metanicotine as a Cognate Tobacco Alkaloid and Nicotine (B1678760) Metabolite

Metanicotine is recognized as a minor alkaloid found in tobacco. nih.govexamine.com While nicotine is the primary alkaloid in tobacco, comprising about 95% of the total alkaloid content, other structurally related compounds, including metanicotine, are also present. examine.comscispace.com It is believed that some of these minor alkaloids, metanicotine among them, are formed through bacterial action or oxidation during the curing and processing of tobacco leaves rather than by direct biosynthesis in the living plant. nih.gov

Beyond its presence in the tobacco plant, metanicotine is also a metabolite of nicotine. The metabolism of nicotine is a complex process primarily carried out by liver enzymes. nih.gov While the main metabolic pathway leads to the formation of cotinine (B1669453), other routes exist, leading to various metabolites, including nornicotine (B190312). examine.com

Rationale for Stable Isotope-Labeled Analogs in Advanced Biomedical Research

Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are powerful tools in chemical and biological research. symeres.com Unlike radioactive isotopes, stable isotopes are not hazardous, making them safer for use in laboratory and clinical settings. chempep.com Their application, particularly in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has significantly advanced the study of drug metabolism and pharmacokinetics (DMPK). symeres.comnih.gov

The use of stable isotope-labeled analogs, such as [Methyl-d3]metanicotine, offers several advantages in research:

Enhanced Tracking: The deuterium label allows for the precise tracking of the compound through complex biological systems. cymitquimica.com

Improved Quantification: They serve as ideal internal standards in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to more accurate and reliable measurements. scispace.comrsc.org

Elucidation of Metabolic Pathways: By tracing the labeled compound, researchers can delineate metabolic pathways and better understand the biotransformation of drugs. symeres.comnih.gov

Kinetic Isotope Effect: The introduction of deuterium can alter the rate of chemical reactions (the kinetic isotope effect), which can be exploited to study reaction mechanisms. symeres.com

Overview of this compound and its Foundational Significance in Contemporary Research Paradigms

This compound is a deuterated analog of metanicotine where three hydrogen atoms on the methyl group are replaced by deuterium atoms. lgcstandards.com This seemingly small modification provides a significant analytical advantage without altering the fundamental chemical properties of the molecule. cymitquimica.com

The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of metanicotine in various biological samples. This is crucial for pharmacokinetic and metabolic studies investigating the disposition of nicotine and its metabolites.

Furthermore, this compound is a valuable tool in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for neurotransmission and are implicated in various neurological conditions. The deuterated nature of the compound aids in receptor binding assays and in understanding the interaction of nicotine-related compounds with these receptors. Research has indicated that metanicotine derivatives exhibit binding affinity for several nAChR subtypes, particularly the α4β2 and α6β2 receptors.

The synthesis of this compound has been reported, involving the N-methylation of nornicotine with [methyl-d3]iodomethane to produce [methyl-d3]nicotine, which is then converted to this compound. lookchem.comresearchgate.net This availability allows researchers to conduct sophisticated studies aimed at understanding nicotine addiction and developing potential therapeutic interventions.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 220088-40-4
Molecular Formula C₁₀H₁₁D₃N₂
Molecular Weight 165.25 g/mol
Synonyms (Methyl-d3)metanicotine, (E)-4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine
Isotope Label Deuterium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₁D₃N₂ B1144807 [Methyl-d3]metanicotine CAS No. 220088-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOSGGQXEBBCJB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Methyl D3 Metanicotine

Historical Trajectories and Modern Approaches to the Synthesis of Metanicotine Analogs

The synthesis of metanicotine and its analogs has evolved, driven by the need for specific compounds in neuropharmacological research. Early methods focused on the modification of nicotine (B1678760), while more contemporary approaches often involve multi-step syntheses to achieve higher purity and yield. The development of deuterated analogs like [Methyl-d3]metanicotine represents a significant advancement, providing researchers with internal standards for quantitative analysis and tools to probe metabolic pathways.

Precision Deuteration Techniques in the Elaboration of this compound (e.g., N-methylation with [methyl-d3]iodomethane)

The targeted introduction of deuterium (B1214612) into the methyl group of metanicotine is a critical step in its synthesis. A common and effective method for this precision deuteration is through N-methylation using a deuterated methylating agent.

One established synthetic route involves the N-methylation of racemic nornicotine (B190312). lookchem.com In this process, nornicotine is treated with [methyl-d3]iodomethane (CD₃I) in the presence of a strong base like n-butyllithium (n-BuLi) at a low temperature, such as -70°C. lookchem.com This low temperature is crucial to prevent demethylation and ensure that the methylation occurs specifically at the desired nitrogen atom, leading to a high yield of racemic [methyl-d3]nicotine. lookchem.com The resulting [methyl-d3]nicotine then undergoes pyrrolidine (B122466) ring cleavage, often using a reagent like ethyl chloroformate, to yield (E)-N-[methyl-d3]-N-ethyloxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine. lookchem.com The final step involves the removal of the protecting group to afford this compound.

Another approach to obtaining the deuterated methylamine (B109427) precursor involves the deuterium exchange of nitromethane (B149229) with deuterium oxide (D₂O) in the presence of a base and a phase-transfer catalyst. The resulting deuterated nitromethane (CD₃NO₂) is then reduced to yield [methyl-d3]amine (CD₃NH₂).

Key Parameters for N-methylation of Nornicotine:

Parameter Specification
Precursor Racemic nornicotine
Deuterated Reagent [methyl-d3]iodomethane (CD₃I)
Base n-Butyllithium (n-BuLi)
Temperature -70°C

| Yield | High (e.g., 91% for racemic [methyl-d3]nicotine) lookchem.com |

Spectroscopic and Chromatographic Validation of Isotopic Purity and Labeling Efficiency

Ensuring the isotopic purity and confirming the precise location of the deuterium label are paramount for the utility of this compound in research. A combination of spectroscopic and chromatographic techniques is employed for this validation.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of the synthesized compound and confirming the incorporation of the deuterium atoms. For this compound, the expected mass-to-charge ratio (m/z) would be higher than that of the non-deuterated metanicotine due to the three deuterium atoms. The observed m/z of 209.2 [M+H]⁺ for this compound aligns with the calculated value. Mass spectrometry is also crucial for assessing isotopic purity by analyzing the mass distribution of the sample. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is instrumental in confirming the structure of the molecule and the specific site of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent or significantly reduced, confirming the successful replacement of hydrogen with deuterium. The spectra should otherwise conform to the structure of metanicotine. lgcstandards.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to determine the chemical purity of the compound and to quantify it in various biological matrices. google.com These techniques separate the compound of interest from any impurities or other metabolites, allowing for accurate quantification. In metabolic studies, LC-MS/MS is the gold standard for analyzing deuterated compounds like this compound.

The combination of these analytical methods provides a comprehensive validation of the identity, purity, and isotopic labeling efficiency of this compound, ensuring its reliability as a research tool. Certificates of analysis for commercially available this compound typically report an isotopic purity of over 95%, with some batches reaching over 99.9%. lgcstandards.com

Table of Compound Names:

Compound Name
This compound
Metanicotine
Nicotine
Nornicotine
[methyl-d3]iodomethane
(E)-N-[methyl-d3]-N-ethyloxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine
[methyl-d3]nicotine
Nitromethane
Deuterium oxide
[methyl-d3]amine
Ethyl chloroformate

Application of Methyl D3 Metanicotine As an Internal Standard in Advanced Analytical Chemistry

Theoretical Underpinnings of Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

Stable Isotope Dilution (SID) Mass Spectrometry is a powerful analytical technique used for the precise and accurate quantification of compounds in a sample. The core principle of this method involves the addition of a known quantity of an isotopically labeled version of the analyte of interest, in this case, [Methyl-d3]metanicotine, to the sample prior to any sample preparation or analysis. This isotopically labeled compound, referred to as the internal standard, is chemically identical to the analyte (metanicotine) but has a different mass due to the incorporation of stable isotopes (deuterium in place of hydrogen).

The fundamental assumption of SID-MS is that the stable isotope-labeled internal standard will behave identically to the endogenous analyte during all stages of the analytical process, including extraction, derivatization, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant, irrespective of sample losses or matrix effects.

By measuring this ratio in the final sample extract and comparing it to the ratio obtained from a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard, the absolute concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for variations in sample recovery and instrumental drift, leading to high precision and accuracy in quantitative analysis.

Development and Rigorous Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical chemistry, offering high sensitivity and selectivity. The development and validation of an LC-MS/MS method for the quantification of metanicotine using this compound as an internal standard involves several critical steps to ensure its reliability and accuracy.

Method Development: The initial phase focuses on optimizing the chromatographic and mass spectrometric conditions. For chromatography, a suitable column (e.g., a C18 reversed-phase column) and mobile phase composition are selected to achieve good separation of metanicotine from other matrix components and to ensure a sharp, symmetrical peak shape. The gradient elution program is optimized to minimize run time while maintaining adequate separation.

In the mass spectrometer, the ionization source parameters (e.g., electrospray ionization - ESI) are tuned to maximize the signal intensity for both metanicotine and this compound. Multiple Reaction Monitoring (MRM) is the most common acquisition mode used in quantitative LC-MS/MS. This involves selecting a specific precursor ion for both the analyte and the internal standard and then monitoring a specific product ion for each after fragmentation in the collision cell. This highly selective detection method significantly reduces background noise and enhances the signal-to-noise ratio.

Method Validation: Once the method is developed, it undergoes rigorous validation to demonstrate its suitability for its intended purpose. The validation process typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is evaluated by analyzing a series of calibration standards at different concentrations.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is tested by analyzing blank matrix samples from different sources to check for interferences.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. This is a critical parameter in LC-MS/MS and is discussed in more detail in section 3.4.

Recovery: The efficiency of the sample preparation process in extracting the analyte and internal standard from the matrix.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

A representative table of validation results for a hypothetical LC-MS/MS method for metanicotine using this compound is presented below.

Validation ParameterAcceptance CriteriaResult
Linearity (ng/mL) r² ≥ 0.990.5 - 500
Intra-day Precision (%CV) ≤ 15%2.8 - 6.5%
Inter-day Precision (%CV) ≤ 15%4.1 - 8.2%
Accuracy (% Bias) Within ±15%-5.2 to +7.8%
Recovery (%) Consistent and reproducible85.2 - 92.5%
Matrix Effect (%) CV ≤ 15%8.9%
Stability ≤ 15% deviationStable

Integration of Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Research Applications

While LC-MS/MS is often the preferred technique for its applicability to a wide range of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable tool for the analysis of volatile and thermally stable compounds like metanicotine. The use of this compound as an internal standard is equally crucial in GC-MS to ensure accurate quantification.

In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. For compounds that are not sufficiently volatile, a derivatization step may be necessary to increase their volatility and improve their chromatographic properties.

The principles of using this compound in GC-MS are the same as in LC-MS/MS. It co-elutes with the analyte and corrects for any variations in injection volume, derivatization efficiency, and ionization. Selected Ion Monitoring (SIM) is a common acquisition mode in GC-MS for quantitative analysis, where the mass spectrometer is set to detect only specific ions corresponding to the analyte and the internal standard, thereby increasing sensitivity and selectivity.

The validation of a GC-MS method follows similar guidelines as for LC-MS/MS, with particular attention to the reproducibility of the derivatization step if one is employed.

Methodological Strategies for Mitigating Matrix Effects and Enhancing Analytical Precision in Complex Biological Matrices

Matrix effects are a significant challenge in quantitative analysis using mass spectrometry, particularly with electrospray ionization in LC-MS/MS. These effects arise from the co-elution of endogenous components of the biological matrix (e.g., salts, lipids, proteins) with the analyte of interest, leading to either suppression or enhancement of the analyte's ionization and thus affecting the accuracy of the measurement. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is assumed to experience the same ionization suppression or enhancement as the analyte.

However, several other strategies can be employed during method development to minimize the impact of matrix effects:

Effective Sample Preparation: The goal of sample preparation is to remove as much of the interfering matrix as possible while efficiently extracting the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all interfering components.

Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain and elute the analyte, providing a very clean extract.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the majority of the matrix components can significantly reduce matrix effects. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of chromatographic column.

Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization. However, this may compromise the sensitivity of the assay if the analyte concentration is low.

The effectiveness of these strategies is typically evaluated during method validation by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample.

Investigations into Metanicotine Metabolism Employing Methyl D3 Metanicotine As a Mechanistic Tracer

Elucidation of Metabolic Pathways in Controlled In Vitro Systems and Preclinical Animal Models

While specific research detailing the metabolic pathways of metanicotine is limited, its structural similarity to nicotine (B1678760) allows for scientifically grounded predictions. The metabolic pathways for nicotine are well-documented and serve as a primary model for understanding how metanicotine is likely processed in the body. nih.govresearchgate.net Investigations would typically employ controlled in vitro systems, such as liver microsomes, and preclinical animal models to map these biotransformation routes. unl.edu

Studies on Hepatic Microsomal Metabolism and Cytochrome P450 Enzyme Involvement

The liver is the principal site for drug metabolism, primarily mediated by enzymes located in the endoplasmic reticulum of hepatocytes. longdom.org Liver microsomes, which are vesicles of this endoplasmic reticulum, are routinely used in in vitro studies because they contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. nih.govresearchgate.net

For metanicotine, it is anticipated that CYP450 enzymes are the primary catalysts for its initial, or Phase I, metabolism. Based on extensive studies of nicotine, CYP2A6 is the main enzyme responsible for its oxidation. nih.govwsu.edu Other isoforms, such as CYP2B6 and CYP2A13, have also been shown to contribute, albeit to a lesser extent. nih.govnih.gov Therefore, it is highly probable that these same enzymes are involved in the metabolism of metanicotine. In vitro experiments using human liver microsomes and specific recombinant CYP enzymes would be employed to confirm which isoforms are responsible for metabolizing metanicotine and to determine the kinetics of these reactions.

Table 1: Kinetic Parameters of Key CYP450 Enzymes in Nicotine Metabolism This table presents data for nicotine, which serves as a predictive model for the types of parameters that would be investigated for metanicotine.

Enzyme Substrate K_m (μM) V_max (pmol/min/pmol CYP)
CYP2A13 Nicotine 20.2 8.7
CYP2A13 Cotinine (B1669453) 45.2 0.7
CYP2B6 Nicotine 820 Not specified

Data sourced from studies on nicotine and cotinine metabolism. nih.govnih.gov

Identification and Characterization of Enzymatic Biotransformation Products (Phase I and Phase II)

Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups on the parent molecule, while Phase II reactions conjugate the molecule with endogenous substances to increase its water solubility and facilitate excretion. longdom.orgwikipedia.org

Phase I Metabolism: The primary Phase I metabolic pathway for nicotine is C-oxidation, which converts it to an unstable nicotine-Δ1'(5')-iminium ion intermediate. wsu.edu This intermediate is then further metabolized by the cytoplasmic enzyme aldehyde oxidase to form cotinine. wsu.edu A secondary pathway involves N-demethylation to produce nornicotine (B190312). nih.gov Given its structure, metanicotine is expected to undergo analogous Phase I transformations, including oxidation and N-demethylation, leading to the formation of corresponding iminium ions and demethylated metabolites.

Phase II Metabolism: Following Phase I reactions, the modified compounds can undergo Phase II conjugation. nih.gov The most common conjugation reactions include glucuronidation (addition of glucuronic acid), sulfation (addition of a sulfate (B86663) group), and glutathione (B108866) conjugation. nih.govpharmaguideline.com These reactions are catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs). nih.gov The metabolites of metanicotine, particularly those with exposed hydroxyl or amine groups from Phase I, would be prime candidates for conjugation, resulting in highly polar glucuronide or sulfate adducts that are readily eliminated from the body. longdom.org

Table 2: Major Metabolic Pathways and Metabolites of Nicotine This table outlines the primary biotransformation products of nicotine, which are analogous to the expected metabolites of metanicotine.

Metabolic Phase Reaction Type Key Enzyme(s) Major Metabolite(s)
Phase I C-Oxidation CYP2A6, CYP2B6 Nicotine-Δ1'(5')-iminium ion, Cotinine
Phase I N-Demethylation CYP2A6, CYP2B6 Nornicotine
Phase II N-Glucuronidation UGTs Nicotine-N-glucuronide
Phase II O-Glucuronidation UGTs 3'-Hydroxycotinine-O-glucuronide

Information compiled from reviews on nicotine metabolism. nih.govresearchgate.netwsu.edunih.gov

Quantitative Assessment of Metabolic Fluxes and Metabolite Clearance Rates in Preclinical Contexts

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway and is a direct measure of the pathway's activity. nih.gov In preclinical pharmacology, assessing the metabolic flux and clearance rate of a compound is essential for determining its half-life and predicting its pharmacokinetic behavior. The clearance rate describes the volume of plasma cleared of the drug per unit of time.

In preclinical animal models, [Methyl-d3]metanicotine would be administered, and serial blood samples would be collected. The concentrations of the deuterated parent compound and its labeled metabolites would be measured over time. This data allows for the calculation of key pharmacokinetic parameters, including the rate of elimination and the metabolic clearance. A high hepatic clearance rate suggests that the compound is efficiently metabolized by the liver on its first pass after absorption. nih.gov Comparing the clearance of metanicotine to that of nicotine would provide valuable insights into its relative metabolic stability. For instance, a lower clearance rate for metanicotine could explain its reported longer duration of action compared to nicotine. nih.gov

Analysis of Metabolite Distribution and Disposition Kinetics in Biological Systems (Preclinical)

Understanding where a compound and its metabolites travel in the body (distribution) and how they are ultimately eliminated (disposition) is a critical component of preclinical evaluation. srce.hr Such studies are typically performed in rodent models using an isotopically labeled version of the compound, like this compound, to trace its journey through various tissues and organs. iapchem.orgnih.gov

Following administration of this compound, analyses of tissues such as the liver, kidneys, spleen, and brain, along with biological fluids like plasma, urine, and bile, would be conducted at various time points. nih.gov This allows for the characterization of the absorption, distribution, metabolism, and excretion (ADME) profile. The results would reveal tissues where the compound or its metabolites accumulate and identify the primary routes of excretion (e.g., renal via urine or biliary via feces). srce.hr This comprehensive analysis of disposition kinetics provides a complete picture of the compound's behavior in a biological system, which is fundamental for further development. nih.gov

Pharmacological and Mechanistic Studies of Metanicotine Derived from Insights Using Deuterated Analogs

Characterization of Receptor Binding Kinetics and Affinity Profiling

The initial characterization of a novel ligand involves determining its binding affinity for its target receptors. Metanicotine has been shown to bind with high affinity to nicotinic receptors in the brain. Specifically, studies using radioligand binding assays with [3H]nicotine on rat brain membranes have demonstrated that metanicotine possesses a high affinity, with a reported inhibition constant (Ki) of 24 nM. nih.gov This indicates a strong interaction with nAChR binding sites.

The use of deuterated analogs like [Methyl-d3]metanicotine is particularly beneficial in these types of assays. By serving as a stable internal standard or by having a slower dissociation rate due to the kinetic isotope effect, it can aid in the precise determination of the binding kinetics and affinity of the non-deuterated metanicotine.

Nicotinic acetylcholine (B1216132) receptors are a diverse family of ligand-gated ion channels, composed of various subunit combinations, leading to a wide range of pharmacological profiles. Understanding the selectivity of a ligand for different nAChR subtypes is critical for predicting its physiological effects and therapeutic potential.

Metanicotine has demonstrated a degree of selectivity for the α4β2* subtype, which is the most abundant high-affinity nicotinic receptor in the brain and is heavily implicated in the effects of nicotine (B1678760). nih.gov Functional studies on a metanicotine analog revealed that it acts as a full agonist at α4β2* receptors, stimulating dopamine (B1211576) release. nih.gov In contrast, the same analog showed no functional activity at the α6β2* subtype, suggesting a significant level of selectivity. nih.gov The α6β2* nAChRs are less widespread than α4β2* but are strategically located in brain regions associated with reward and addiction, making them an important target for understanding these processes.

CompoundReceptor SubtypeBinding Affinity (Ki)
MetanicotineRat Brain nAChRs ([3H]nicotine sites)24 nM nih.gov

This table reflects the available binding data for metanicotine. Specific Ki values for this compound and for all the listed nAChR subtypes for metanicotine were not available in the provided search results.

Analysis of Ligand-Receptor Interaction Dynamics and Subsequent Functional Modulation in Cellular and Subcellular Models

The interaction of a ligand with its receptor is a dynamic process that leads to conformational changes in the receptor and subsequent functional modulation. In cellular and subcellular models, the effects of metanicotine can be observed through various functional assays.

As a nicotinic agonist, metanicotine mimics the action of the endogenous neurotransmitter acetylcholine. wikipedia.org Upon binding to nAChRs, it induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, leading to the activation of voltage-gated ion channels and the release of neurotransmitters.

Functional studies have shown that a metanicotine analog can act as a full agonist at α4β2* receptors, effectively stimulating dopamine release in striatal synaptosomes. nih.gov This demonstrates its ability to not only bind to the receptor but also to elicit a robust functional response. The lack of functional activity at α6β2* receptors further underscores its selectivity in modulating neuronal signaling. nih.gov

The use of deuterated analogs in such studies can help in dissecting the kinetics of receptor activation and desensitization. A slower metabolism of this compound could lead to a more sustained receptor activation, allowing for a more detailed study of the downstream signaling events.

In Vitro and Ex Vivo Cellular Assays for Investigating Molecular Mechanisms of Action and Signal Transduction

A variety of in vitro and ex vivo cellular assays are employed to elucidate the molecular mechanisms of action of nicotinic ligands and the signal transduction pathways they modulate. These assays are crucial for understanding the cellular consequences of receptor activation. nih.gov

For nicotinic agonists like metanicotine, common in vitro assays include:

Radioligand Binding Assays: As previously mentioned, these are used to determine the affinity and selectivity of the ligand for different receptor subtypes. nih.gov

Ion Flux Assays: These assays measure the influx of ions (e.g., Ca2+ or Rb+) through the nAChR channel upon agonist binding, providing a direct measure of receptor function.

Neurotransmitter Release Assays: These ex vivo assays, often using synaptosomes (isolated nerve terminals), measure the ability of the ligand to stimulate the release of neurotransmitters like dopamine. The finding that a metanicotine analog stimulates dopamine release from striatal synaptosomes is a key example of this type of assay. nih.gov

Activation of nAChRs by agonists can trigger various intracellular signaling cascades. For instance, nicotine has been shown to activate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathways in non-small cell lung cancer cells, which are downstream signaling pathways that can influence cell survival and proliferation. nih.gov While specific studies on the signal transduction pathways activated by metanicotine were not identified in the search results, as a nicotinic agonist, it is expected to engage similar pathways.

Q & A

Q. What are the primary pharmacological targets of [Methyl-d3]metanicotine in neurochemical studies?

this compound selectively targets the α4 subunit of nicotinic acetylcholine receptors (nAChRs), which are critical in cholinergic signaling and cognitive function. Methodologically, receptor binding assays (e.g., radioligand displacement studies) and knockout models are used to confirm specificity. For example, studies comparing its effects to non-deuterated analogs can isolate isotopic influences on binding kinetics .

Q. How is the isotopic purity of this compound verified, and why is this critical for tracer studies?

Isotopic purity (≥99 atom% D) is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High purity ensures minimal interference from non-deuterated species in metabolic tracer studies. Researchers should cross-validate supplier certifications (e.g., Kanto Chemical’s CDN catalog) with in-house LC-MS/MS protocols to confirm deuterium retention in biological matrices .

Q. What analytical techniques are recommended for quantifying this compound in plasma samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterated internal standards (e.g., [Methyl-d6]metanicotine) correct for matrix effects. Method validation should follow FDA guidelines, including tests for linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) .

Advanced Research Questions

Q. How can researchers control for endogenous nicotine interference in studies measuring this compound metabolites?

Deuterium labeling allows differentiation from endogenous nicotine via distinct mass-to-charge (m/z) ratios in MS. Experimental designs should include negative controls (e.g., untreated samples) and use high-resolution MS to resolve isotopic clusters. Cross-validation with stable isotope-labeled internal standards further minimizes quantification bias .

Q. What statistical approaches address dose-response variability in studies exploring this compound’s cognitive effects?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in pharmacokinetic-pharmacodynamic (PK-PD) studies. For dose-response curves, hierarchical Bayesian models improve precision when sample sizes are limited. Sensitivity analyses should test assumptions like log-normal parameter distributions .

Q. How do experimental designs isolate α4 nAChR-specific effects of this compound in vivo?

Co-administration with subtype-selective antagonists (e.g., dihydro-β-erythroidine for α4β2 nAChRs) or CRISPR-edited animal models lacking α4 subunits can isolate target effects. Behavioral assays (e.g., Morris water maze) paired with microdialysis for acetylcholine release provide functional validation .

Q. What methodologies reconcile contradictory findings on this compound’s role in analgesia versus cognitive enhancement?

Systematic reviews with meta-regression (e.g., using PRISMA guidelines) can assess heterogeneity across studies. Moderator variables like dosage ranges (0.1–10 mg/kg), administration routes (intraperitoneal vs. oral), and model systems (rodent vs. primate) should be analyzed. Cross-study comparisons require standardized outcome measures (e.g., pain threshold vs. memory retention scores) .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Detailed synthetic procedures (e.g., deuteration via catalytic exchange or Grignard reactions) must report reaction conditions (temperature, solvent purity) and purification steps (HPLC gradients). Independent replication by a second lab and public deposition of spectra (NMR, MS) in repositories like ChemSpider enhance transparency .

Q. How should researchers address attrition bias in longitudinal studies using this compound?

Pre-registered protocols with frequentist power analyses and intention-to-treat (ITT) statistical approaches mitigate bias. Adaptive designs, such as sequential multiple assignment randomized trials (SMART), allow mid-study adjustments to retain participants without compromising validity .

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